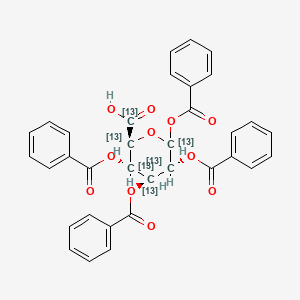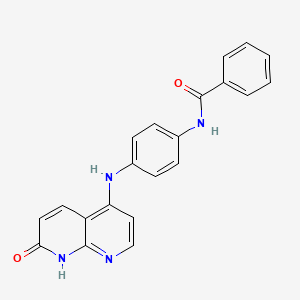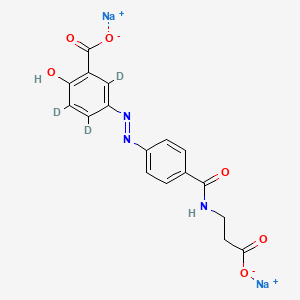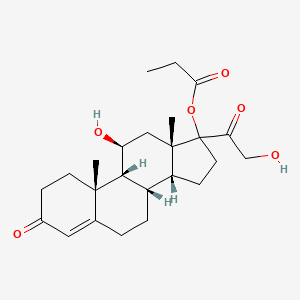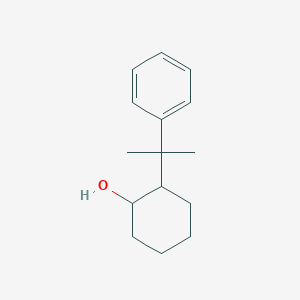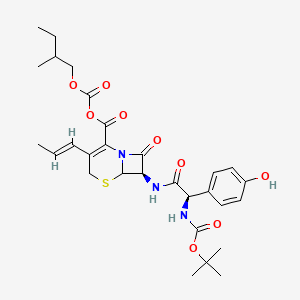
O-Isobutyl-N-Boc-cefprozil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Isobutyl-N-Boc-cefprozil is a chemical compound used as an intermediate in the synthesis of Cefprozil Dimer TFA Salt, which is an impurity of Cefprozil. Cefprozil is a semisynthetic oral cephalosporin antibiotic with a broad spectrum of antimicrobial activity . The compound’s molecular formula is C29H37N3O9S, and it has a molecular weight of 603.69.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Isobutyl-N-Boc-cefprozil is synthesized through a series of chemical reactions involving the incorporation of the isobutyl and Boc (tert-butoxycarbonyl) protecting groups into the cefprozil structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including protection, deprotection, and coupling reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, allowing for the production of bulk quantities of the compound for use in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
O-Isobutyl-N-Boc-cefprozil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives and intermediates that are used in the synthesis of Cefprozil and its related compounds.
Scientific Research Applications
O-Isobutyl-N-Boc-cefprozil is primarily used in scientific research as an intermediate in the synthesis of Cefprozil and its derivatives. Its applications include:
Chemistry: Used in the synthesis of complex cephalosporin antibiotics.
Biology: Studied for its role in the development of antibacterial agents.
Medicine: Used in the production of antibiotics for treating bacterial infections.
Industry: Employed in pharmaceutical manufacturing processes.
Mechanism of Action
The mechanism of action of O-Isobutyl-N-Boc-cefprozil is related to its role as an intermediate in the synthesis of Cefprozil. Cefprozil, like other beta-lactam antibiotics, exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-Isobutyl-N-Boc-cefprozil include other cephalosporin intermediates and derivatives, such as:
Uniqueness
This compound is unique due to its specific structure and role as an intermediate in the synthesis of Cefprozil. Its incorporation of the isobutyl and Boc protecting groups distinguishes it from other cephalosporin intermediates and contributes to its specific chemical properties and reactivity.
Properties
Molecular Formula |
C29H37N3O9S |
|---|---|
Molecular Weight |
603.7 g/mol |
IUPAC Name |
2-methylbutoxycarbonyl (7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H37N3O9S/c1-7-9-18-15-42-25-21(24(35)32(25)22(18)26(36)40-28(38)39-14-16(3)8-2)30-23(34)20(17-10-12-19(33)13-11-17)31-27(37)41-29(4,5)6/h7,9-13,16,20-21,25,33H,8,14-15H2,1-6H3,(H,30,34)(H,31,37)/b9-7+/t16?,20-,21-,25?/m1/s1 |
InChI Key |
FLOMVFSWBSBLGJ-BIFXVDTFSA-N |
Isomeric SMILES |
CCC(C)COC(=O)OC(=O)C1=C(CSC2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)/C=C/C |
Canonical SMILES |
CCC(C)COC(=O)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


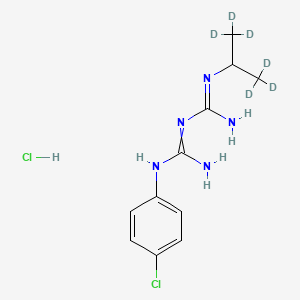

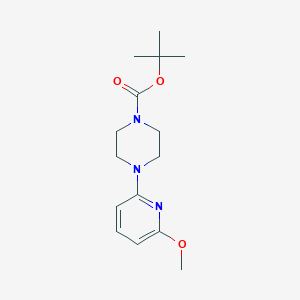
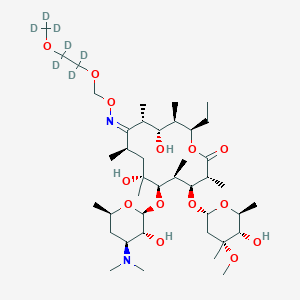
![Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13846913.png)

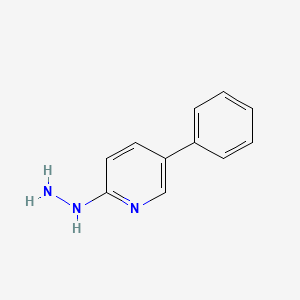

![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
